molecular formula C16H13ClN2O4S B3632423 4-({[(2-chlorophenoxy)acetyl]carbamothioyl}amino)benzoic acid CAS No. 87998-80-9

4-({[(2-chlorophenoxy)acetyl]carbamothioyl}amino)benzoic acid

Cat. No.: B3632423
CAS No.: 87998-80-9
M. Wt: 364.8 g/mol
InChI Key: QJNWIFXGEHEWPT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-({[(2-chlorophenoxy)acetyl]carbamothioyl}amino)benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-chlorophenoxyacetic acid with thionyl chloride to form 2-chlorophenoxyacetyl chloride. This intermediate is then reacted with 4-aminobenzoic acid in the presence of a base to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-({[(2-chlorophenoxy)acetyl]carbamothioyl}amino)benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-({[(2-chlorophenoxy)acetyl]carbamothioyl}amino)benzoic acid has several scientific research applications:

Comparison with Similar Compounds

4-({[(2-chlorophenoxy)acetyl]carbamothioyl}amino)benzoic acid can be compared with other TRPM4 inhibitors, such as:

Properties

IUPAC Name

4-[[2-(2-chlorophenoxy)acetyl]carbamothioylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O4S/c17-12-3-1-2-4-13(12)23-9-14(20)19-16(24)18-11-7-5-10(6-8-11)15(21)22/h1-8H,9H2,(H,21,22)(H2,18,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNWIFXGEHEWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361684
Record name STK101319
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87998-80-9
Record name STK101319
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-({[(2-chlorophenoxy)acetyl]carbamothioyl}amino)benzoic acid

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